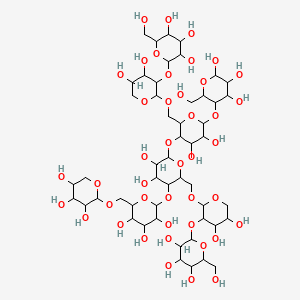

Nonasaccharide Glc4Xyl3Gal2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nonasaccharide Glc4Xyl3Gal2 is a complex carbohydrate molecule composed of four glucose (Glc), three xylose (Xyl), and two galactose (Gal) residues. This compound is a type of xyloglucan nonasaccharide, which is a significant component of plant cell walls. It has a molecular formula of C51H86O43 and a molecular weight of 1387.20 g/mol . This compound is primarily used in scientific research, particularly in the fields of glycobiology and carbohydrate chemistry .

Mécanisme D'action

Target of Action

Nonasaccharide Glc4Xyl3Gal2, also known as Xyloglucan nonasaccharide or XLLG, is a biochemical reagent used in life science research It’s known that xllg is involved in the degradation of xyloglucans , suggesting that its targets could be enzymes or proteins involved in this process.

Mode of Action

The mode of action of XLLG involves the hydrolysis of xyloglucan oligosaccharides. In this process, an extracellular α-xylosidase, named AxyB, releases one molecule of the xylopyranosyl side chain attached to the non-reducing end of the β-1,4-glucan main chain of these xyloglucan oligosaccharides .

Biochemical Pathways

XLLG plays a role in the degradation of xyloglucans, which are major plant hemicellulosic polysaccharides. This degradation process involves the release of xylopyranosyl side chains from the xyloglucan oligosaccharides, a process facilitated by the enzyme AxyB

Result of Action

The primary result of XLLG’s action is the degradation of xyloglucan oligosaccharides. This degradation process results in the release of xylopyranosyl side chains from the xyloglucan oligosaccharides

Analyse Biochimique

Biochemical Properties

Nonasaccharide Glc4Xyl3Gal2 plays a significant role in biochemical reactions. It is involved in the self-assembly behavior of xyloglucans, which are highly branched, hydroxyl-rich polyglucans . This self-assembly is described as a multi-step and hierarchical process with different levels of organization . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be fully identified.

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function by altering the physiology of gastric and intestinal tracts, accomplishing a protective role and reducing the absorption of nutrients owing to its mucoadhesive properties

Molecular Mechanism

It is known to exert its effects through its involvement in the self-assembly behavior of xyloglucans

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exhibit 97% inhibition of venous thrombus at a dose of 10 mg/kg in rats without any obvious bleeding risk

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Nonasaccharide Glc4Xyl3Gal2 involves the stepwise assembly of monosaccharide units through glycosylation reactions. The process typically starts with the protection of hydroxyl groups on the monosaccharides, followed by the formation of glycosidic bonds using glycosyl donors and acceptors. Common reagents used in these reactions include silver triflate (AgOTf) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts .

Industrial Production Methods: Industrial production of this compound is less common due to its complexity and high cost. it can be produced in large quantities through enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules .

Analyse Des Réactions Chimiques

Types of Reactions: Nonasaccharide Glc4Xyl3Gal2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as periodic acid (HIO4).

Reduction: Reduction reactions convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like acetyl chloride (CH3COCl) for acetylation

Common Reagents and Conditions:

Oxidation: Periodic acid (HIO4), room temperature.

Reduction: Sodium borohydride (NaBH4), room temperature.

Substitution: Acetyl chloride (CH3COCl), pyridine, room temperature

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Alcohols.

Substitution: Acetylated derivatives

Applications De Recherche Scientifique

Nonasaccharide Glc4Xyl3Gal2 has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- Glc4Xyl3 heptasaccharide (XXXG)

- Glc4Xyl3Gal octasaccharide (XLXG, XXLG)

- Other xyloglucan oligosaccharides

Comparison: Nonasaccharide Glc4Xyl3Gal2 is unique due to its specific arrangement of glucose, xylose, and galactose residues. This unique structure allows it to interact with a distinct set of enzymes and proteins, making it a valuable tool for studying carbohydrate-related processes. Compared to other xyloglucan oligosaccharides, this compound has a higher degree of complexity and a broader range of applications in scientific research .

Propriétés

IUPAC Name |

2-[2-[[3-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H86O43/c52-1-13-22(61)25(64)33(72)45(85-13)93-41-20(59)11(56)5-79-50(41)82-8-17-39(91-47-35(74)27(66)24(63)16(87-47)7-81-44-32(71)19(58)10(55)4-78-44)30(69)37(76)49(89-17)92-40-18(88-48(36(75)29(40)68)90-38-15(3-54)84-43(77)31(70)28(38)67)9-83-51-42(21(60)12(57)6-80-51)94-46-34(73)26(65)23(62)14(2-53)86-46/h10-77H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCHIGXDTVYEEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)COC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H86O43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659940 |

Source

|

| Record name | Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1387.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129865-06-1 |

Source

|

| Record name | Hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[hexopyranosyl-(1->2)pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)

![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)